(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one
(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one
Brand Name:
Vulcanchem
CAS No.:
155371-59-8
VCID:
VC21113234
InChI:
InChI=1S/C25H33NO3Si/c1-17(2)30(18(3)4,19(5)6)29-23-22(20-13-9-7-10-14-20)26(25(23)28)24(27)21-15-11-8-12-16-21/h7-19,22-23H,1-6H3/t22-,23+/m0/s1
SMILES:
CC(C)[Si](C(C)C)(C(C)C)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula:
C25H33NO3Si
Molecular Weight:
423.6 g/mol
(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one
CAS No.: 155371-59-8
Cat. No.: VC21113234
Molecular Formula: C25H33NO3Si
Molecular Weight: 423.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155371-59-8 |
|---|---|
| Molecular Formula | C25H33NO3Si |
| Molecular Weight | 423.6 g/mol |
| IUPAC Name | (3R,4S)-1-benzoyl-4-phenyl-3-tri(propan-2-yl)silyloxyazetidin-2-one |
| Standard InChI | InChI=1S/C25H33NO3Si/c1-17(2)30(18(3)4,19(5)6)29-23-22(20-13-9-7-10-14-20)26(25(23)28)24(27)21-15-11-8-12-16-21/h7-19,22-23H,1-6H3/t22-,23+/m0/s1 |
| Standard InChI Key | RKMPTVJJXUTDCL-XZOQPEGZSA-N |
| Isomeric SMILES | CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
| SMILES | CC(C)[Si](C(C)C)(C(C)C)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
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